Tetrachlorophthalic acid

Beschreibung

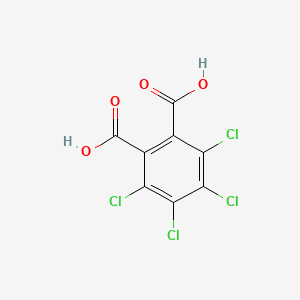

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4,5,6-tetrachlorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHHYIOUKQNLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4O4 | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060896 | |

| Record name | Tetrachlorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrachlorophthalic acid is a colorless plates. (NTP, 1992) | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Sparingly soluble (NTP, 1992) | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

632-58-6, 110471-67-5 | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrachlorophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachlorophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalic acid, 3,4,5,6-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110471675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrachlorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachlorophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0ENH3M7X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

208 °F (NTP, 1992) | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis and Derivatization Methodologies for Tetrachlorophthalic Acid

Synthetic Routes to Tetrachlorophthalic Acid

The production of this compound is primarily achieved through indirect methods, most notably involving the synthesis and subsequent hydrolysis of tetrachlorophthalic anhydride (B1165640). Direct synthesis methods are less common.

Chlorination of Phthalic Acid and its Derivatives

A principal route to tetrachlorophthalic anhydride, the immediate precursor to this compound, is the direct chlorination of phthalic anhydride. This electrophilic substitution reaction can be conducted under various conditions, including in the melt phase or in a solvent.

Several methods have been developed for the chlorination of phthalic anhydride:

Solvent-based Chlorination: This method often employs a solvent such as fuming sulfuric acid or chlorosulfonic acid, with a catalyst like iodine or iodine chloride. guidechem.com In one approach, phthalic anhydride is dissolved in fuming sulfuric acid, and upon the addition of a catalyst, dry chlorine gas is introduced. The reaction proceeds with the release of hydrogen chloride gas. google.com The temperature is controlled, and after several hours, the reaction mixture is cooled to allow for the crystallization of crude tetrachlorophthalic anhydride. google.com This method can achieve yields of over 80%. google.com Another variation uses chlorosulfonic acid as the solvent and iodine chloride or molybdenum as the catalyst, with the reaction carried out under normal pressure at temperatures between 60-170°C. google.com A patent describes a process using a 0.02 to 0.6 molar solution of phthalic anhydride in chlorosulfonic acid with iodine (III) chloride at 100-140°C, achieving yields of over 90%. google.com

Melt Chlorination: This technique involves introducing chlorine gas into molten phthalic anhydride in the presence of a catalyst such as magnesium, iron, or antimony. guidechem.com

Gas Phase Chlorination: Phthalic anhydride can be chlorinated in the gas phase at high temperatures (200-400°C) using a Lewis acid catalyst like FeCl₃ or CoCl₂. guidechem.com

Photochlorination: The chlorination of phthalic anhydride can also be achieved through a vapor-phase photochlorination process. googleapis.com To produce tetrachlorophthalic anhydride, a chlorine to phthalic anhydride ratio of at least 4:1 is necessary, with a preferred ratio of about 16:1. googleapis.com The reaction is irradiated with light, preferably ultraviolet light, at temperatures ranging from 250 to 400°C. googleapis.com

The selection of catalyst and solvent significantly impacts the reaction conditions and yield, as illustrated in the following table.

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Iodine | Fuming Sulfuric Acid | 150 | >80 |

| Iodine Chloride / Molybdenum | Chlorosulfonic Acid | 60-170 | - |

| Iodine (III) Chloride | Chlorosulfonic Acid | 100-140 | >95 |

| Iron / Iron (III) Chloride / Molybdenum Chloride | Molten Phthalic Anhydride | up to 270 | - |

| FeCl₃ / CoCl₂ | Gas Phase | 200-400 | - |

Hydrolysis of Tetrachlorophthalic Anhydride

This compound is synthesized by the hydrolysis of tetrachlorophthalic anhydride. This reaction involves the cleavage of the anhydride ring by water to form two carboxylic acid groups.

The hydrolysis of tetrachlorophthalic anhydride can be effectively carried out using alkaline solutions. In a typical laboratory-scale synthesis, tetrachlorophthalic anhydride is added to an aqueous solution of sodium hydroxide (B78521). The mixture is then heated to facilitate the hydrolysis process, resulting in the formation of the sodium salt of this compound. Subsequent acidification of the solution yields this compound.

A specific example of this method involves dissolving sodium hydroxide in water, adding ethylene (B1197577) glycol, and then introducing tetrachlorophthalic anhydride. The mixture is heated to between 95°C and 98°C to achieve a solution.

There is limited specific information available in the reviewed literature regarding the use of subcritical water for the hydrolysis of tetrachlorophthalic anhydride. While subcritical water is known to be an effective medium for the hydrolysis of various organic compounds, detailed studies on its application to tetrachlorophthalic anhydride are not prevalent.

Similarly, specific research on the use of subcritical acetic acid for the hydrolysis of tetrachlorophthalic anhydride is not widely documented. Acetic acid can act as a catalyst in certain hydrolysis reactions; however, its application in a subcritical state for this specific transformation has not been extensively reported.

Oxidation of Chlorinated Precursors

An alternative synthetic route to tetrachlorophthalic anhydride, and subsequently this compound, involves the oxidation of chlorinated aromatic precursors. One such precursor is 3,4,5,6-tetrachloro-o-xylene.

In this method, the chlorinated xylene derivative is subjected to gas-phase oxidation at high temperatures. A common catalyst system for this reaction is a sintered mixture of Vanadium pentoxide (V₂O₅), Titanium dioxide (TiO₂), and Tungsten trioxide (WO₃). guidechem.com The reaction is typically carried out in a high-temperature kettle where the tetrachloro-o-xylene is mixed with chlorosulfonic acid and a catalyst like iodine. guidechem.com The oxidation is performed at temperatures ranging from 360 to 400°C. guidechem.com The resulting tetrachlorophthalic anhydride can then be hydrolyzed to this compound as described previously.

| Precursor | Catalyst System | Temperature (°C) |

| 3,4,5,6-Tetrachloro-o-xylene | V₂O₅-TiO₂-WO₃ | 360-400 |

Advanced Synthetic Strategies and Green Chemistry Approaches for this compound

The industrial production of this compound has traditionally relied on methods that involve harsh reaction conditions and the generation of significant waste. However, modern synthetic chemistry has pivoted towards developing more efficient, safer, and environmentally benign processes. These advanced strategies focus on improving reaction rates, increasing yields and purity, and minimizing the ecological footprint through the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sphinxsai.com This technique utilizes microwave energy to heat the reaction mixture directly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. rasayanjournal.co.in In the context of synthesizing derivatives of phthalic acid, microwave irradiation has been shown to be effective. For instance, the Sonogashira coupling reaction to produce 4-phenylethynyl phthalic acid was successfully performed in water under microwave conditions, achieving a high yield in just half an hour. asianpubs.org

While specific, detailed studies on the direct microwave-assisted synthesis of this compound are not extensively documented in the provided search results, the principles can be applied. The rapid, localized heating provided by microwaves can potentially enhance the efficiency of the chlorination of phthalic anhydride, reducing the time required and possibly minimizing the formation of byproducts. ijpsjournal.com This method aligns with green chemistry principles by significantly reducing energy consumption and reaction times. chemijournal.com

| Parameter | Conventional Heating Method | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours |

| Energy Consumption | High | Low ijpsjournal.com |

| Heating Mechanism | Conduction/Convection (surface heating) | Direct interaction with molecules (uniform heating) rasayanjournal.co.in |

| Yield & Purity | Variable, often lower | Often improved with fewer byproducts |

| Environmental Impact | Higher due to energy use and potential for more waste | Lower due to energy efficiency and reduced waste chemijournal.com |

Catalytic Synthesis Methods

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency and lower waste generation. mdpi.com The synthesis of tetrachlorophthalic anhydride, the direct precursor to this compound, heavily relies on catalytic methods to facilitate the chlorination of phthalic anhydride.

One of the most established methods for synthesizing tetrachlorophthalic anhydride involves the use of iodine or iodine compounds as catalysts. The reaction is typically carried out by bubbling chlorine gas through a solution of phthalic anhydride. guidechem.com A common solvent for this process is chlorosulfonic acid or fuming sulfuric acid, with iodine chloride (ICl₃) acting as the catalyst. googleapis.comgoogle.com The catalyst facilitates the electrophilic substitution of hydrogen atoms on the phthalic anhydride ring with chlorine. guidechem.com This method allows the chlorination to proceed at relatively moderate temperatures (e.g., 50-150°C) and can achieve high yields, often exceeding 90%. google.com The amount of catalyst used is typically in the range of 0.1 to 10% by weight. googleapis.com

Molybdenum and its compounds are also effective catalysts for the chlorination of phthalic anhydride. google.com A patented process describes using molybdenum as a catalyst in a chlorosulfonic acid solvent to produce tetrachlorophthalic anhydride under normal pressure. google.com This catalytic system is noted for operating at lower temperatures compared to other methods, which simplifies the process and improves product quality. google.com Molybdenum catalysts are versatile and have been used in various organic syntheses, including oxidation and olefination reactions. scripps.edursc.org

Improvements in Yield and Purity in Production

One effective purification strategy involves treating the crude tetrachlorophthalic anhydride with chlorine gas in a solvent like fuming sulfuric acid, in the presence of an iodine or iodine trichloride (B1173362) catalyst. epo.org This process selectively decomposes the HCB impurity into chloranil, which is soluble in the solvent and can be easily removed. epo.org Temperatures for this purification step are typically maintained between 50°C and 100°C to maximize impurity decomposition while preventing the degradation of the desired product. google.comepo.org Another method involves washing the crude product with specific chlorinated solvents, such as carbon tetrachloride or tetrachloroethylene, which have a high affinity for HCB and can effectively remove it. googleapis.com These purification processes can dramatically reduce HCB content to less than 10 parts per million (ppm). google.com

| Impurity | Content in Crude Product | Content After Purification google.com | Purification Method |

|---|---|---|---|

| Hexachlorobenzene (B1673134) (HCB) | 100 - 2,000 ppm googleapis.com | < 10 ppm | Washing with chlorinated solvents or catalytic decomposition google.comepo.org |

| Iodotrichlorophthalic Anhydrides | Variable | < 100 ppm | Radical reaction treatment in a chlorinated solvent googleapis.com |

Minimizing Environmental Impact of Synthesis

Green chemistry principles are increasingly being applied to chemical manufacturing to reduce its environmental footprint. rroij.comresearchgate.net In the synthesis of this compound, several strategies can be employed to minimize environmental harm.

A key area of improvement is the management of solvents and catalysts. Processes have been developed that allow for the recovery and reuse of the chlorosulfonic acid solvent and the iodine or molybdenum catalysts via distillation. google.com This circular approach significantly reduces the generation of acidic waste, which is a major drawback of traditional methods that use fuming sulfuric acid. google.com

Derivatization of this compound

This compound and its corresponding anhydride are versatile starting materials for the synthesis of a variety of derivatives. The electron-withdrawing nature of the four chlorine atoms on the aromatic ring influences the reactivity of the carboxylic acid groups, facilitating reactions such as esterification, amidation, and the formation of metal complexes.

Esterification Reactions

The esterification of tetrachlorophthalic anhydride can be carried out to produce both mono- and di-esters. Direct, non-catalyzed esterification with primary alcohols typically requires high temperatures (200°C or above) to yield the corresponding diesters. mdpi.com This high-temperature reaction can sometimes be accompanied by decarbonylation, leading to the formation of 2,3,4,5-tetrachlorobenzoate esters as a byproduct. mdpi.com The ratio of the desired diester to the decarbonylated product can be influenced by the use of a base catalyst. mdpi.com For instance, when the reaction is catalyzed by potassium carbonate, the decarbonylated ester becomes the major product. mdpi.com

Allylic esters of this compound can be synthesized in a two-step process. First, tetrachlorophthalic anhydride is reacted with an allylic alcohol and a base to form the half-ester sodium salt. In the second step, this salt is reacted with an allylic halide, which results in the formation of the diester. google.com

A range of dialkyl and other esters of this compound have been synthesized and characterized.

| Ester Group | Melting Point (°C) | Boiling Point (°C at 0.1 mm) |

|---|---|---|

| Dimethyl | 142-143 | - |

| Diethyl | 79-80 | - |

| Di-n-propyl | 56-57 | - |

| Di-n-butyl | 36-37 | - |

| Di-2-butoxyethyl | Solid | - |

| Di-2-phenoxyethyl | 60.5-61.5 | - |

| Bis(2-ethylhexyl) | Oil | 158-160 |

| Diallyl | Oil | 160-165 |

Formation of Amides and Imides

The reaction of tetrachlorophthalic anhydride with primary amines is a key route to the formation of tetrachlorophthalimides. This reaction generally proceeds through an intermediate N-substituted tetrachlorophthalamic acid, which then undergoes cyclization to form the imide ring.

The initial step in the formation of an N-substituted tetrachlorophthalimide from tetrachlorophthalic anhydride and a primary amine is the nucleophilic acyl substitution at one of the anhydride's carbonyl groups by the amine. This ring-opening reaction results in the formation of an N-substituted tetrachlorophthalamic acid, which is a dicarboxylic acid monoamide. This intermediate is often not isolated but is cyclized in situ to the corresponding imide.

N-substituted tetrachlorophthalimides are an important class of compounds. semanticscholar.org Their synthesis can be achieved through various methods. A common approach involves the reaction of tetrachlorophthalic anhydride with a primary amine, often in a solvent like DMF at elevated temperatures, to yield the target imide. nih.gov For example, N-(2-Hydroxyphenyl)tetrachlorophthalimide has been synthesized and its structure confirmed by single-crystal X-ray diffraction. asianpubs.org

Another method involves a sequential reaction using a trichloroacetimidate (B1259523) derivative. semanticscholar.orgsciforum.net In this process, N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide is first converted to a trichloroacetimidate. This intermediate then reacts with various C-nucleophiles, such as arenes and alkenes, in the presence of a catalyst like TMSOTf to afford a series of N-substituted-3,4,5,6-tetrachlorophthalimides. semanticscholar.orgsciforum.net

| N-Substituent | Starting Nucleophile | Yield (%) |

|---|---|---|

| Benzyl | Benzene (B151609) | 75 |

| 4-Methoxybenzyl | Anisole | 68 |

| 4-Methylbenzyl | Toluene | 71 |

| 4-Bromobenzyl | Bromobenzene | 62 |

| 2-Phenylethyl | Styrene | 78 |

The synthesis of borylated 2,3,4,5-tetrachlorophthalimides has also been reported, achieved via a double acyl substitution reaction between 2,3,4,5-tetrachlorophthalic anhydride and aminomethyl-functionalized phenylboronic acid pinacol (B44631) esters. nih.gov

During the synthesis of derivatives from tetrachlorophthalic anhydride, unexpected side reactions such as decarbonylation can occur. In an attempt to synthesize borylated tetrachlorophthalimides by reacting boron-bearing amines with tetrachlorophthalic anhydride, an unexpected decarbonylation and decarboxylation led to the formation of 2,3,4,5-tetrachlorobenzamides. mdpi.comaber.ac.uk This transformation is proposed to proceed through an initial acyl substitution, followed by the loss of a carbonyl group from the adjacent carboxylate. mdpi.com This methodology provides a one-step synthesis of these decarbonylated secondary amides by heating the reaction mixture to 100°C in DMF, avoiding harsh conditions. mdpi.com

Synthesis of this compound Metal Complexes

This compound can act as a ligand to form coordination complexes with metal ions. A chromium (Cr) complex of this compound has been synthesized. prepchem.com The process involves dissolving tetrachlorophthalic anhydride in a solution of sodium hydroxide and ethylene glycol, followed by heating. A solution of chromium(III) sulfate (B86663) is then added dropwise to this mixture, resulting in the precipitation of a grayish-green chromium complex. prepchem.com The pH of the reaction mixture is adjusted to approximately 3 using a sodium hydroxide solution to facilitate the formation of the product. prepchem.com The resulting complex was reported to have good thermal stability at temperatures below 350°C. prepchem.com

Derivatives for Specific Applications (e.g., fluoro-derivatives)

This compound and its anhydride serve as crucial precursors for the synthesis of various fluorinated derivatives. These derivatives are of significant interest due to the unique properties conferred by fluorine atoms, which can enhance thermal stability, chemical resistance, and biological activity. The primary method for introducing fluorine involves halogen exchange reactions, where the chlorine atoms on the aromatic ring are substituted with fluorine.

One of the notable applications of these fluoro-derivatives is in the synthesis of important pharmaceutical intermediates. For instance, tetrachlorophthalic anhydride is a key starting material in the multi-step synthesis of 2,4,5-trifluorobenzoic acid and 2,3,4,5-tetrafluorobenzoic acid, both of which are vital intermediates for the production of fluoroquinolone antibiotics. americanlaboratory.comkoreascience.krscispace.com

The synthesis of these fluorinated benzoic acids from tetrachlorophthalic anhydride typically involves a series of reactions that may include imidization, fluorination, hydrolysis, and decarboxylation. americanlaboratory.comkoreascience.kr The imidization step, for example, involves reacting tetrachlorophthalic anhydride with an amine, such as aniline (B41778) or methylamine, to form an N-substituted tetrachlorophthalimide. koreascience.kracs.org This intermediate is then subjected to a halogen exchange reaction using a fluorinating agent like potassium fluoride, often in a high-boiling solvent such as sulfolane, to replace the chlorine atoms with fluorine. americanlaboratory.comacs.org Subsequent hydrolysis of the resulting N-substituted tetrafluorophthalimide (B2386555) yields tetrafluorophthalic acid, which can then be decarboxylated to produce the desired tetrafluorobenzoic acid. koreascience.kr

Furthermore, tetrafluorophthalic acid itself, derived from this compound precursors, is a valuable monomer in the synthesis of fluorinated polymers and serves as a building block for specialty chemicals with unique properties. cymitquimica.com The presence of fluorine atoms in these molecules enhances their hydrophobicity and influences their reactivity, making them suitable for various advanced material applications. cymitquimica.com Research has also explored the synthesis of tetrafluorophthalimido derivatives for potential applications in medicinal chemistry, such as their use as anti-angiogenic agents. nih.gov

The following table summarizes the synthesis of key fluoro-derivatives from this compound and its anhydride, highlighting their specific applications.

| Starting Material | Derivative | Key Synthesis Steps | Specific Applications |

| Tetrachlorophthalic anhydride | 2,4,5-Trifluorobenzoic acid | Hydrolysis, Fluorination, Decarboxylation | Intermediate for fluoroquinolone antibacterials americanlaboratory.comacs.org |

| Tetrachlorophthalic anhydride | 2,3,4,5-Tetrafluorobenzoic acid | Imidization, Fluorination, Hydrolysis, Decarboxylation | Intermediate for fluoroquinolone antibiotics koreascience.krscispace.com |

| This compound dichloride | Tetrafluorophthalic acid | Fluorination, Hydrolysis | Production of fluorinated polymers and specialty chemicals cymitquimica.comgoogle.com |

| Tetrachlorophthalic anhydride | N-substituted tetrafluorophthalimides | Imidization, Halogen Exchange (Fluorination) | Intermediates for anti-angiogenic agents and other pharmaceuticals acs.orgnih.gov |

Reactivity and Reaction Mechanisms of Tetrachlorophthalic Acid

Acid-Base Chemistry and Salt Formation

As a dicarboxylic acid, tetrachlorophthalic acid can donate two protons in aqueous solutions. The presence of four strongly electronegative chlorine atoms on the benzene (B151609) ring significantly increases the acidity of the carboxylic groups compared to unsubstituted phthalic acid. This is quantified by its acid dissociation constants (pKa). Experimental data from titration has been used to determine the ionization constants, which can be converted to pKa values to express the acidity.

The acid readily reacts with bases, both organic (e.g., amines) and inorganic (e.g., sodium hydroxide), in neutralization reactions. nih.govnoaa.gov These reactions are typically exothermic and result in the formation of water and a corresponding salt. nih.govchemicalbook.com The formation of these salts, which are often more soluble than the parent acid, is a common chemical characteristic. guidechem.comnih.gov For instance, reacting this compound with sodium hydroxide (B78521) yields monosodium or disodium (B8443419) tetrachlorophthalate, depending on the stoichiometry. prepchem.com

Table 1: Experimentally Determined Acidity of this compound

| Parameter | Value |

|---|---|

| First Ionization Constant (K₁) | 5.5 x 10⁻² |

| Second Ionization Constant (K₂) | 1.2 x 10⁻³ |

| First Acid Dissociation Constant (pKa₁) | ~1.26 |

Data derived from titration experiments.

Nucleophilic Reactions

The carboxylic acid groups of this compound are primary sites for nucleophilic reactions, leading to the formation of important derivatives such as amides and esters.

This compound reacts with primary and secondary amines to form amides. nih.govchemicalbook.com The reaction typically proceeds via nucleophilic acyl substitution. openstax.org For the reaction to occur directly with the carboxylic acid, high temperatures are generally required to drive off the water formed. A more common laboratory and industrial approach involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride (tetrachlorophthaloyl chloride). This acid chloride then readily reacts with a primary or secondary amine, even at room temperature, to yield the corresponding N-substituted amide or diamide. libretexts.orgchemguide.co.uk The reaction with ammonia (B1221849) or primary amines can produce N-substituted tetrachlorophthalamides. chemguide.co.uk

In a process known as Fischer esterification, this compound can react with alcohols in the presence of an acid catalyst (like sulfuric acid) to form esters. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process where one or both of the carboxylic acid groups are converted into ester groups. masterorganicchemistry.comchemguide.co.uk For example, reaction with an alcohol (ROH) would yield the corresponding mono- and di-esters of this compound. A specific method to produce allylic esters involves first reacting tetrachlorophthalic anhydride (B1165640) with an allylic alcohol and a base to form a half-ester sodium salt, which is then reacted with an allylic halide to form the diester. google.com This highlights a stepwise pathway to forming diesters.

Hydrolytic Stability and Degradation Pathways

This compound is sparingly soluble in water and is generally stable under normal aqueous conditions. nih.gov It is the stable hydrolysis product of its corresponding anhydride, tetrachlorophthalic anhydride, which reacts exothermically with water. guidechem.comnih.gov

The environmental degradation of this compound, particularly through microbial action, is a key pathway for its breakdown. While specific studies on the tetrachloro- derivative are limited, the degradation of the parent compound, phthalic acid, is well-documented and serves as a model. Aerobic microbial degradation typically involves the enzymatic hydrolysis of phthalate (B1215562) esters to phthalic acid. d-nb.infonih.gov Subsequently, aerobic microorganisms introduce hydroxyl groups onto the aromatic ring using dioxygenases, leading to the formation of key intermediates like protocatechuate. d-nb.inforesearchgate.netresearchgate.net This intermediate then undergoes ring cleavage, eventually entering central metabolic pathways like the TCA cycle. researchgate.net The presence of chlorine atoms on the aromatic ring is expected to make this compound more resistant to microbial degradation (more recalcitrant) compared to unsubstituted phthalic acid.

Redox Chemistry

In line with the general behavior of carboxylic acids, this compound can undergo oxidation and reduction, although the conditions required may be harsh. guidechem.comnih.gov It can be oxidized by strong oxidizing agents and reduced by strong reducing agents, with these reactions often generating heat and a variety of potential products. nih.govchemicalbook.com The highly chlorinated benzene ring is electron-deficient, which generally makes it resistant to electrophilic attack and oxidative degradation. Conversely, reduction of the carboxylic acid groups to alcohols would require powerful reducing agents. Specific industrial processes for purifying the related anhydride may involve treatments that decompose impurities, suggesting the compound itself is stable under certain oxidative conditions. epo.org

Reaction Kinetics and Thermodynamics

Detailed quantitative data on the reaction kinetics and thermodynamics for this compound are not widely available. However, general principles can be applied.

Acid-Base Reactions : Neutralization reactions with strong bases are thermodynamically highly favorable (exothermic) and kinetically very fast. nih.govnoaa.gov

Esterification : Fischer esterification is a reversible, equilibrium-limited reaction. chemguide.co.uk Kinetically, it is slow and requires a catalyst (typically a strong acid) to proceed at a reasonable rate. zenodo.org The reaction rate is influenced by factors such as temperature, catalyst concentration, and the steric hindrance of the alcohol. mdpi.comucr.ac.crresearchgate.net To achieve high conversion, the equilibrium must be shifted towards the products, often by removing the water that is formed. masterorganicchemistry.com

Hydrolysis : The hydrolysis of derivatives like esters or amides back to the carboxylic acid can be catalyzed by either acid or base. researchgate.netyoutube.com The rates of these reactions are highly dependent on pH and temperature. The hydrolysis of related phthaloyl chlorides is rapid, with half-lives on the order of minutes in aqueous solutions. nih.gov

Crystallography and Supramolecular Chemistry of Tetrachlorophthalic Acid

Crystal Structure Analysis

The precise arrangement of molecules in the crystalline state is fundamental to understanding the macroscopic properties of a material. For tetrachlorophthalic acid, single-crystal X-ray diffraction has been the principal technique for elucidating its structural characteristics at the atomic level.

Single Crystal X-ray Diffraction Studies

The definitive crystal structure of this compound was determined for its hemihydrate form (C₈H₂Cl₄O₄·0.5H₂O). Early seminal work provided the foundational crystallographic data for this compound. The analysis revealed the precise spatial arrangement of the acid and water molecules within the crystal lattice, offering the first glimpse into its intermolecular connectivity.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| This compound Hemihydrate | Monoclinic | C2/c | Ito et al., 1975 |

| [(H-1,10-phen)·(H-tcpH)·(H₂-tcpH)·(CH₃OH)] | Triclinic | P-1 | ias.ac.in |

| [(H-Hatz)·(H-tcpH)] | Monoclinic | P2₁/n | ias.ac.in |

Intermolecular Interactions

The crystal packing of this compound and its derivatives is dictated by a sophisticated interplay of various non-covalent forces. These interactions, ranging from strong hydrogen bonds to weaker halogen and van der Waals contacts, act in concert to create stable and well-defined supramolecular structures.

Hydrogen Bonding Networks (O-H···O, C-H···Cl, N-H···Cl)

Hydrogen bonds are the most dominant interactions in the crystal structures of carboxylic acids. In this compound systems, classic O-H···O hydrogen bonds are prevalent, typically forming centrosymmetric cyclic dimers between the carboxylic acid groups, a motif described by the graph set R²₂(8). These robust synthons link acid molecules into predictable chains or more complex networks.

In co-crystals with N-heterocyclic compounds, the hydrogen bonding landscape becomes more diverse. Proton transfer from the acidic carboxyl group to the basic nitrogen atom of the heterocycle is common, leading to the formation of strong N⁺-H···O⁻ hydrogen bonds. Furthermore, weaker C-H···Cl and N-H···Cl hydrogen bonds play a significant role in stabilizing the crystal lattice. researchgate.netnih.gov These interactions, while individually weaker than conventional hydrogen bonds, collectively contribute to the cohesion and intricate packing of the molecules, often linking the primary hydrogen-bonded networks into a three-dimensional array. ias.ac.inresearchgate.net

| Interaction Type | D···A Distance (Å) | D-H···A Angle (°) | Compound Context |

|---|---|---|---|

| O-H···O | ~2.65 | ~170 | Carboxylic acid dimers |

| C-H···Cl | 3.40 - 3.80 | 130 - 170 | Co-crystals with N-heterocycles researchgate.net |

| N-H···Cl | 3.20 - 3.50 | 140 - 175 | Co-crystals with N-heterocycles researchgate.net |

Halogen-Halogen Interactions (Cl···Cl)

The presence of four chlorine atoms on the aromatic ring introduces the possibility of halogen bonding, a directional interaction between an electrophilic region on one halogen and a nucleophilic region on another. In the crystal structures of this compound complexes, short Cl···Cl contacts are frequently observed, playing a crucial role in directing the assembly of the supramolecular architecture. ias.ac.in

π-Stacking and Van der Waals Forces

The electron-deficient nature of the tetrachlorinated benzene (B151609) ring makes it an ideal candidate for π-π stacking interactions, particularly with electron-rich aromatic systems. In co-crystals with aromatic N-heterocycles, offset face-to-face π-stacking is a recurring structural motif. For instance, in a co-crystal with 2-amino-3-methylpyridin-1-ium, π–π interactions are observed with a centroid separation of approximately 3.834 Å and a small dihedral angle between the stacked rings, indicating a significant parallel arrangement. doi.org These interactions contribute to the formation of columnar structures within the crystal lattice.

Finally, ubiquitous van der Waals forces, although non-directional and weaker, provide the ultimate cohesive energy that holds the molecules together, filling the voids between the more directional hydrogen and halogen bonds and ensuring efficient packing in the crystal.

Co-crystallization and Supramolecular Assembly

Co-crystallization has emerged as a primary strategy in crystal engineering to modify the physicochemical properties of solid compounds without altering their covalent structure. This technique relies on the predictable assembly of an active molecule with a benign coformer molecule through non-covalent interactions, primarily hydrogen bonds, to form a new, stable crystalline phase. The design of co-crystals is guided by the principles of supramolecular chemistry, which focuses on the recognition and organized binding of molecules through a hierarchy of intermolecular forces.

In the context of carboxylic acids like this compound, specific and reliable patterns of hydrogen bonds, known as supramolecular synthons, are often formed. The most common is the carboxylic acid dimer, a robust motif where two acid molecules form a cyclic structure through a pair of O—H···O hydrogen bonds. However, when a complementary coformer, such as a pyridine (B92270) derivative, is introduced, a more favored acid-pyridine heterosynthon can be formed.

A specific example of this compound's role in supramolecular assembly is its co-crystal with a pyridinium (B92312) cation, forming bis(2-amino-3-methylpyridin-1-ium) 3,4,5,6-tetrachlorophthalate–3,4,5,6-tetrachlorophthalic acid (1/1). doi.org In this complex structure, the this compound molecule is co-crystallized with its own dianion and the 2-amino-3-methylpyridin-1-ium cation. The components assemble into finite aggregates stabilized by a network of hydrogen bonds. doi.org

The crystal packing is dictated by specific supramolecular synthons. A characteristic R²₂ D(8) graph-set motif, typical for interactions between 2-aminopyridinium and carboxylate groups, is observed. doi.org Furthermore, the this compound molecules and the tetrachlorophthalate dianions are interconnected by strong O—H···O hydrogen bonds, creating larger R²₂ D(14) motifs. doi.org This intricate assembly demonstrates how this compound can participate in complex ionic co-crystals, where proton transfer and multiple distinct hydrogen bonding patterns work in concert to build a stable, three-dimensional architecture.

| Component | Role in Assembly | Key Supramolecular Synthon(s) |

|---|---|---|

| This compound (Neutral Molecule) | Hydrogen Bond Donor | Forms O—H···O bonds with the tetrachlorophthalate dianion, creating an R²₂ D(14) motif. |

| 3,4,5,6-Tetrachlorophthalate (Dianion) | Hydrogen Bond Acceptor | Accepts protons from both the neutral acid and the pyridinium cation. |

| 2-amino-3-methylpyridin-1-ium (Cation) | Hydrogen Bond Donor | Forms hydrogen bonds with the carboxylate groups of the dianion, resulting in an R²₂ D(8) motif. |

Polymorphism and Solid-State Properties

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit varied physicochemical properties, including melting point, solubility, and stability, which are of critical importance in materials science. The study of polymorphism in chlorinated benzoic acids has shown that these molecules are prone to forming multiple crystalline forms, often due to conformational flexibility and the influence of various intermolecular interactions, including halogen bonding. rsc.orgresearchgate.net

Crystallographic data for the hemihydrate provide fundamental insights into its solid-state properties. The precise arrangement of the molecules, the unit cell dimensions, and the symmetry of the crystal are key identifiers of this specific polymorphic form (in this case, a solvate). While extensive screening for polymorphs of this compound is not widely reported in the literature, the existence of the stable hemihydrate form underscores the compound's tendency to form robust hydrogen-bonded networks that can readily accommodate solvent molecules. The potential for anhydrous polymorphs exists, though they may be less stable or require specific crystallization conditions to be isolated.

| Compound Form | Key Structural Features | Significance |

|---|---|---|

| This compound Hemihydrate | Contains one water molecule for every two molecules of the acid. The crystal structure is stabilized by an extensive network of hydrogen bonds involving both the carboxylic acid groups and the water molecules. | Represents a stable, characterized solid form of the compound. The inclusion of water highlights the importance of hydrogen bonding in its crystal packing. doi.org |

Theoretical and Computational Studies of Tetrachlorophthalic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of tetrachlorophthalic acid. These calculations provide a basis for understanding its structure, stability, and chemical behavior.

The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the primary orbitals involved in chemical reactions. These are often referred to as frontier molecular orbitals (FMOs). youtube.com

For this compound, the presence of four electron-withdrawing chlorine atoms and two carboxylic acid groups on the benzene (B151609) ring significantly influences its electronic properties. The chlorine atoms and the carbonyl oxygens pull electron density away from the aromatic ring, making it electron-deficient.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. wuxibiology.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govmdpi.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netsemanticscholar.org DFT calculations are commonly used to determine the energies of these orbitals and other related electronic properties. mdpi.com

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -8.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 4.0 to 5.5 |

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 7.0 to 8.5 |

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 2.5 to 3.5 |

Note: The values presented are representative and can vary depending on the specific computational method (functional and basis set) employed.

Quantum chemical calculations are essential for mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the determination of activation energies, reaction enthalpies, and the structures of transition states and intermediates. ucl.ac.uk A common reaction for dicarboxylic acids is intramolecular cyclization to form an anhydride (B1165640), which involves a dehydration step.

For example, in a related study on the acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid, computational methods were used to calculate the activation barriers and the energies of all intermediates and transition states, confirming a two-step mechanism and identifying the rate-determining step. researchgate.net Similar approaches can be applied to understand reactions such as esterification or amidation of this compound.

| Reaction Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Two molecules of this compound | 0 (Reference) |

| Transition State 1 (TS1) | Structure for the initial nucleophilic attack | +20 to +30 |

| Tetrahedral Intermediate | Product of the initial cyclization step | +5 to +15 |

| Transition State 2 (TS2) | Structure for the elimination of water | +25 to +35 |

| Products | Tetrachlorophthalic anhydride + Water | -5 to -15 |

Note: The values are hypothetical for the dehydration reaction, illustrating a typical energy profile calculated via quantum chemistry.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes. For this compound, MD simulations are useful for exploring its conformational landscape and its interactions with other molecules, such as solvents or other monomers. uiowa.edu

The primary source of conformational flexibility in this compound is the rotation of the two carboxylic acid groups around their C-C single bonds connecting them to the rigid benzene ring. While the tetrachlorinated phenyl ring itself is planar and rigid, the orientation of the -COOH groups can vary.

MD simulations or systematic conformational searches can be used to explore the potential energy surface associated with the rotation of these groups. mdpi.comnih.gov The key dihedral angles (O=C-C-C) can be systematically varied to identify low-energy, stable conformations. These studies typically reveal that planar or near-planar arrangements, where the -COOH groups are coplanar with the benzene ring, are energetically favored due to conjugation. Steric hindrance between the bulky chlorine atoms and the carboxylic acid groups also plays a significant role in determining the preferred conformations.

| Conformer | Dihedral Angle τ(C1-C2-C(O)-OH) | Dihedral Angle τ(C2-C1-C(O)-OH) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| A | ~0° | ~180° | 0.0 | One -OH points away, one towards the other group. |

| B | ~180° | ~180° | +0.5 to +1.5 | Both -OH groups point away from each other. |

| C | ~90° | ~180° | +3.0 to +5.0 | One group is twisted out of the plane. |

Note: The data represents a hypothetical conformational analysis. Actual values depend on the force field or quantum method used.

MD simulations are particularly powerful for studying how this compound interacts with its environment, for example, in a solvent like water or when aggregating with other acid molecules. mdpi.commdpi.com These simulations can track the formation, duration, and breakdown of non-covalent interactions. dovepress.com

In an aqueous solution, simulations can quantify the hydrogen bonding between the carboxylic acid protons and carbonyl oxygens with surrounding water molecules. The strength and dynamics of these interactions are crucial for understanding the compound's solubility. ucr.edu

Furthermore, simulations of multiple this compound molecules can reveal tendencies for self-assembly. Key interactions would include hydrogen bonding between the carboxylic acid groups of two different molecules to form dimers, as well as potential π-π stacking of the aromatic rings and halogen bonding involving the chlorine atoms. mdpi.com Analysis tools like the Radial Distribution Function (RDF) can be used to quantify the probability of finding certain atoms at a specific distance from each other, providing structural information about the solution. dovepress.com

Computational Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity of this compound and the selectivity of its reactions. By analyzing the electronic structure, one can identify the most probable sites for electrophilic or nucleophilic attack. mdpi.com

The electron-deficient nature of the tetrachlorinated aromatic ring makes it susceptible to nucleophilic aromatic substitution. Reactivity descriptors derived from DFT calculations, such as the Fukui function or the molecular electrostatic potential (MEP), can highlight the regions of the molecule most susceptible to attack. mdpi.comnih.gov The MEP map visually displays the charge distribution, with electropositive (blue) regions indicating likely sites for nucleophilic attack and electronegative (red) regions indicating sites for electrophilic attack. For this compound, the carbon atoms bonded to chlorine are expected to be electropositive and thus potential sites for substitution.

These computational models can explain the chemo- and regioselectivity observed in reactions, for example, in the substitution of a single chlorine atom by a nucleophile like a thiolate. researchgate.net The calculations can determine which of the four chlorine atoms is most likely to be substituted by comparing the activation energies for attack at each position.

| Reactivity Descriptor | Definition | Predicted Implication for this compound |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | High value suggests high stability and low reactivity. |

| Electronic Chemical Potential (μ) | -(I + A) / 2 | Negative value indicates the molecule is stable. |

| Electrophilicity Index (ω) | μ² / (2η) | High value indicates a strong electrophile, prone to nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Spatial map of electrostatic potential | Positive potential on aromatic carbons and hydrogens; negative potential on oxygens and chlorines. |

Note: The table describes global reactivity descriptors calculated from ionization potential (I) and electron affinity (A), which are derived from HOMO and LUMO energies.

Hirshfeld Surface Analysis and 3D Visualization of Interactions

While specific research on this compound is not found, studies on the closely related compound, tetrachlorophthalic anhydride, have utilized Hirshfeld surface analysis to investigate intermolecular interactions. These analyses have highlighted the significant role of halogen bonding and other non-covalent interactions in the crystal packing of similar chlorinated molecules. However, without a dedicated study on this compound, a detailed breakdown of its specific intermolecular contacts and their percentage contributions, as well as 3D visualizations of these interactions, cannot be provided.

Further computational research would be necessary to generate the Hirshfeld surface and corresponding 2D fingerprint plots for this compound. Such an analysis would provide valuable insights into the nature and strength of the intermolecular forces, such as hydrogen bonding, halogen bonding, and π-π stacking, that govern its solid-state structure.

Environmental Fate and Ecotoxicology of Tetrachlorophthalic Acid

Bioaccumulation and Persistence in Ecosystems

The environmental profile of tetrachlorophthalic acid is largely defined by its limited potential for bioaccumulation and its significant persistence in soil and water systems.

Bioaccumulation Potential

This compound is described as not being lipophilic, which suggests a low tendency to accumulate in the fatty tissues of organisms. epa.gov However, its chemical structure, specifically the chlorinated aromatic ring, has led to suggestions that bioaccumulation could be a possibility. nih.gov The octanol-water partition coefficient (log Kₒw) is a key indicator of a substance's bioaccumulation potential. A predicted log Kₒw value for this compound has been reported, providing a quantitative measure of its partitioning behavior.

| Property | Predicted Value | Source |

| Log Kₒw | 3.6 | cpsc.gov |

Environmental Persistence

This compound is recognized as a persistent compound in the environment. epa.gov Studies have shown that it resists degradation under both aerobic and anaerobic conditions. epa.gov This persistence is attributed to its stable, chlorinated aromatic ring structure. nih.gov As a transformation product of the herbicide DCPA, it can form at a conversion rate of up to 100%. epa.gov

Due to its high persistence and low binding potential to soil, this compound is mobile and can leach through the soil profile, potentially reaching groundwater. epa.gov Its degradation pathway involves the transformation from DCPA to monomethyl tetrachloroterephthalate (MTP) and subsequently to this compound (TPA), which is the final stable product in this sequence. epa.gov

Ecotoxicity Studies

Ecotoxicity assessments indicate that this compound has a low level of acute toxicity to aquatic organisms.

Aquatic Organism Toxicity (e.g., Daphnia magna, Oncorhynchus mykiss)

Acute toxicity testing on sensitive freshwater aquatic species has demonstrated limited effects at high concentrations. In a 48-hour study with the freshwater invertebrate Daphnia magna, no impact on mobility was observed at the highest tested concentration of 100 mg/L. epa.gov Similarly, acute toxicity studies with the rainbow trout (Oncorhynchus mykiss) yielded the same results, with no significant effects noted. epa.gov These findings indicate that the median effective concentration (EC₅₀) for Daphnia magna and the median lethal concentration (LC₅₀) for Oncorhynchus mykiss are both greater than 100 mg/L. Another study corroborates this, reporting a 48-hour EC₅₀ of >104 mg/L for D. magna. ktr.or.kr

| Species | Endpoint | Duration | Result | Source(s) |

| Daphnia magna (Water Flea) | EC₅₀ (Immobilization) | 48 hours | >100 mg/L | epa.gov |

| Oncorhynchus mykiss (Rainbow Trout) | LC₅₀ (Mortality) | 96 hours | >100 mg/L | epa.gov |

Terrestrial Organism Toxicity

Algal Species Toxicity

Detailed ecotoxicological data regarding the specific effects of this compound (TPA) on various algal species is limited in publicly accessible scientific literature. However, its parent compound, Dacthal (DCPA), has undergone more extensive testing. TPA is the primary degradation product of DCPA, a pre-emergent herbicide. epa.gov Understanding the toxicity of DCPA to algae provides a crucial context for assessing the potential environmental impact of TPA, especially given that TPA is more persistent and mobile in soil and water. epa.gov

Below is a data table summarizing available information on the toxicity of the parent compound, DCPA, to the green algae Pseudokirchneriella subcapitata, which is a common indicator species in ecotoxicological studies. epa.gov

Toxicity of DCPA to Pseudokirchneriella subcapitata

| Endpoint | Value (mg/L) | Exposure Duration |

|---|---|---|

| EC50 (cell density) | 11 | 96 hours |

| NOAEC (cell density) | 2.6 | 96 hours |

| EC50 (biomass) | 11 | 96 hours |

Comparative Ecotoxicity with Parent Compounds (e.g., Dacthal/DCPA)

The ecotoxicity of this compound is best understood in comparison to its parent compound, Dacthal (DCPA). TPA is a major breakdown product of DCPA and exhibits different environmental behavior and toxicity. epa.gov While DCPA is less mobile and persistent, its degradation leads to the formation of TPA, which is noted for its high mobility and persistence in soil and water, potentially leading to groundwater contamination. epa.govfsu.edu

Available data consistently indicates that TPA is less toxic than DCPA. epa.govca.gov Studies on the health effects in laboratory animals have shown that adverse effects associated with TPA are milder than those of its parent compound. ca.gov The U.S. Environmental Protection Agency (EPA) has suggested that the reference dose (RfD) for DCPA would be protective against exposure to its metabolites, including TPA, because the available data indicate that they are not more toxic than the parent compound. epa.gov

DCPA itself is classified as having low toxicity to mammals and is slightly toxic to certain fish species like rainbow trout. fsu.eduacep.org It is, however, considered moderately toxic to some bird species. fsu.edu In contrast, the toxicity database for TPA is less extensive, but the existing information points to a lower toxicity profile. ca.govca.gov

The following table provides a comparative overview of the ecotoxicity of DCPA and TPA.

Comparative Ecotoxicity of DCPA and this compound (TPA)

| Feature | Dacthal (DCPA) | This compound (TPA) |

|---|---|---|

| Toxicity Profile | Moderately toxic to some birds and slightly toxic to some fish. fsu.edu | Generally considered less toxic than DCPA. epa.govca.gov |

| Environmental Mobility | Low mobility in soil. epa.gov | High mobility in soil with potential to leach into groundwater. epa.gov |

| Environmental Persistence | Less persistent in the environment. epa.gov | More persistent than DCPA. epa.gov |

| Primary Degradation Product | N/A | Is the major degradate of DCPA. epa.gov |

Toxicology and Health Aspects of Tetrachlorophthalic Acid

Toxicokinetic Studies

Toxicokinetics describes the absorption, distribution, metabolism, and excretion of a foreign compound by the body. For Tetrachlorophthalic acid and its derivatives, understanding these processes is key to evaluating potential health effects.

Absorption Pathways (Inhalation, Dermal)

Specific quantitative studies detailing the absorption rates of this compound through inhalation or dermal contact are not extensively available in the public scientific literature. However, its anhydride (B1165640), Tetrachlorophthalic anhydride (TCPA), is known to be a powder, and occupational exposure is recognized to occur via the inhalation of dust particles. nih.gov This suggests that inhalation is a potential pathway for the absorption of related compounds. nih.gov Symptoms of exposure to TCPA may include irritation of the respiratory tract, coughing, and sneezing, which indicates interaction with the respiratory system upon inhalation. nih.gov

Dermal contact is another potential route of exposure. TCPA is known to be an irritant to the skin and may cause allergic skin reactions. lobachemie.comfishersci.com While this indicates a local reaction on the skin, the extent to which this compound or its anhydride is absorbed systemically through the skin has not been thoroughly quantified in available studies.

Disposition and Distribution

Detailed research on the disposition and distribution of this compound within the body following absorption is limited. Studies on its anhydride, TCPA, have identified the kidney as a target organ for toxicity in rats, suggesting potential accumulation or effects in this tissue. ebi.ac.uknih.gov Dose-dependent increases in kidney weights were observed in rats exposed to TCPA. nih.gov However, comprehensive studies mapping the broader distribution of the compound across various tissues and organs are not sufficiently documented.

Metabolism and Excretion Pathways

The metabolic fate of this compound and its pathways of excretion from the body have not been fully elucidated in the available scientific literature. Research has focused more on the toxic effects rather than the biotransformation and elimination kinetics of the compound. For many carboxylic acids, excretion typically occurs via the urine after potential conjugation, but specific pathways for this compound have not been detailed.

Mechanistic Toxicology

Mechanistic toxicology aims to understand how a chemical substance causes adverse effects at a cellular and molecular level.

Cellular and Molecular Mechanisms of Toxicity

The precise cellular and molecular mechanisms underlying the toxicity of this compound are not well-defined. Toxicity studies conducted on its anhydride, TCPA, have shown evidence of organ toxicity, particularly affecting the kidneys in rats, where renal tubule necrosis and/or dilation were observed. nih.gov This suggests a direct cytotoxic effect on the epithelial cells of the renal tubules. However, the specific molecular interactions leading to this cellular damage have not been described. General mechanisms of chemical toxicity often involve interactions with cellular macromolecules like proteins and DNA, or the generation of oxidative stress, but compound-specific pathways for this compound have not been identified. nih.gov Mutagenicity tests on TCPA in Salmonella typhimurium and Chinese hamster ovary cells were negative, indicating it does not appear to cause gene mutations or chromosomal aberrations under the tested conditions. nih.gov

Enzyme Induction Studies

Studies on Tetrachlorophthalic anhydride (TCPA) have investigated its capacity to induce hepatic microsomal enzymes, which are crucial for metabolizing foreign substances. Research in male Sprague-Dawley rats showed that TCPA is a weak inducer of these enzymes. nih.gov Oral administration of TCPA resulted in statistically significant increases in certain liver enzymes, indicating an effect on metabolic pathways. nih.gov

In one study, rats treated with TCPA showed significant increases in hepatic aminopyrine (B3395922) N-demethylase, aniline (B41778) hydroxylase, and cytochrome P-450 at a dose of 500 mg/kg. nih.gov Notably, increases in aniline hydroxylase and cytochrome P-450 were also observed at a lower dose of 25 mg/kg. nih.gov In contrast, a similar effect was not observed in CD-1 mice for the parameters tested, suggesting species-specific differences in metabolic responses. nih.gov

The table below summarizes the findings from the enzyme induction study in rats.

| Enzyme/Parameter | Dose (mg/kg) | Result in Male Sprague-Dawley Rats |

| Aminopyrine N-demethylase | 500 | Statistically significant increase |

| Aniline hydroxylase | 25 | Statistically significant increase |

| 500 | Statistically significant increase | |

| Cytochrome P-450 | 25 | Statistically significant increase |

| 500 | Statistically significant increase | |

| Zoxazolamine paralysis time | 100-500 | Dose-dependent reduction |

| Hexobarbital sleep time | Up to 500 | No effect observed |

Oxidative Stress Responses

Currently, there is a lack of available scientific literature specifically investigating the oxidative stress responses associated with exposure to this compound.

Systemic and Organ-Specific Toxicity

Studies on tetrachlorophthalic anhydride (TCPA), which is readily converted to this compound, have revealed distinct toxic effects on specific organs. A comprehensive 13-week study conducted by the National Toxicology Program (NTP) provides much of the available data in this area. nih.gov

In studies involving F344/N rats, administration of TCPA led to significant, dose-dependent increases in kidney weights in both males and females. nih.gov Histopathological examination revealed a corresponding increase in the incidence and severity of renal tubule necrosis and dilation. nih.gov These findings indicate that the kidney is a primary target organ for this compound toxicity in rats. nih.gov Notably, a no-observed-adverse-effect level (NOAEL) for these kidney lesions was not established, even at the lowest dose tested (94 mg/kg per day). nih.gov

Table 1: Renal Effects of Tetrachlorophthalic Anhydride in Rats after 13-Week Gavage Study

| Species | Sex | Effect | Observation |

|---|---|---|---|

| F344/N Rat | Male & Female | Kidney Weight | Dose-dependent increases |

Data sourced from the National Toxicology Program Technical Report. nih.gov

In the same 13-week study, male and female rats administered TCPA at doses of 187 mg/kg and higher showed slight increases in relative liver weights. nih.gov However, this effect did not appear to be dose-dependent. nih.gov Another study focusing on hepatic microsomal metabolism in male Sprague-Dawley rats found that TCPA can act as a weak inducer of microsomal enzymes. nih.gov Specifically, statistically significant increases in hepatic aminopyrine N-demethylase, aniline hydroxylase, and cytochrome P-450 were observed at a dose of 500 mg/kg. nih.gov Aniline hydroxylase and cytochrome P-450 levels were also significantly increased at a lower dose of 25 mg/kg. nih.gov

Table 2: Hepatic Effects of Tetrachlorophthalic Anhydride in Rats

| Study Duration | Species | Sex | Effect | Observation |

|---|---|---|---|---|

| 13 weeks | F344/N Rat | Male & Female | Relative Liver Weight | Slight increase at doses ≥ 187 mg/kg |

Data compiled from multiple sources. nih.govnih.gov

While the primary toxicity in rats was observed in the kidneys, studies in B6C3F1 mice revealed effects on hematological parameters. nih.gov Mice treated with TCPA showed decreases in red blood cell parameters that were consistent with a mild, poorly regenerative anemia. nih.gov This was the only clear evidence of toxicity noted in mice at doses up to 1500 mg/kg per day. nih.gov

Evidence for cardiovascular effects is limited. In the 13-week NTP study, surviving male rats in the high-dose group (1500 mg/kg) exhibited increased heart weights. nih.gov Further research is needed to fully understand the cardiovascular implications of this compound exposure.

Genetic and Reproductive Toxicology

The genotoxic and reproductive effects of TCPA have been evaluated in a battery of tests. nih.gov

In genetic toxicology studies, TCPA was not found to be mutagenic in Salmonella typhimurium, with or without metabolic activation. nih.gov It also did not induce sister chromatid exchanges or chromosomal aberrations in Chinese hamster ovary (CHO) cells in vitro. nih.gov However, in vivo studies in mice showed an increase in sister chromatid exchanges in bone marrow cells 23 hours after injection, although no induction of chromosomal aberrations was observed at 17 hours. nih.gov In Drosophila melanogaster, TCPA produced equivocal results for sex-linked recessive lethal mutations when administered by feeding and negative results via injection. nih.gov

Regarding reproductive toxicity, evaluations of sperm morphology and vaginal cytology in both rats and mice exposed to TCPA for 13 weeks revealed no adverse effects related to the chemical exposure. nih.gov

Table 3: Summary of Genetic and Reproductive Toxicology of Tetrachlorophthalic Anhydride

| Test System | Endpoint | Result |

|---|---|---|

| Salmonella typhimurium | Mutagenicity | Negative |

| Chinese Hamster Ovary (CHO) Cells (in vitro) | Sister Chromatid Exchanges | Negative |

| Chinese Hamster Ovary (CHO) Cells (in vitro) | Chromosomal Aberrations | Negative |

| Mouse Bone Marrow (in vivo) | Sister Chromatid Exchanges | Positive |

| Mouse Bone Marrow (in vivo) | Chromosomal Aberrations | Negative |

| Drosophila melanogaster | Sex-Linked Recessive Lethal Mutations | Equivocal (feeding), Negative (injection) |

| Rats and Mice (in vivo) | Sperm Morphology | No adverse changes |

Data sourced from the National Toxicology Program Technical Report. nih.gov

Mutagenicity (e.g., Salmonella typhimurium)

In genetic toxicology assessments, Tetrachlorophthalic Anhydride (TCPA) was evaluated for its potential to cause gene mutations using the Salmonella typhimurium assay, commonly known as the Ames test. nih.gov The studies were conducted both with and without the presence of an exogenous metabolic activation system (S9 fraction) to simulate mammalian metabolism. nih.gov The results of these tests were negative, indicating that TCPA is not mutagenic in this bacterial reverse mutation assay. nih.gov

| Test System | Metabolic Activation | Result |

|---|---|---|

| Salmonella typhimurium | With S9 | Negative nih.gov |

| Salmonella typhimurium | Without S9 | Negative nih.gov |

Clastogenicity (Sister Chromatid Exchanges, Chromosomal Aberrations)

The potential for Tetrachlorophthalic Anhydride (TCPA) to cause structural damage to chromosomes (clastogenicity) has been investigated through both in vitro and in vivo studies. nih.gov In vitro tests using Chinese hamster ovary (CHO) cells found that TCPA did not induce either sister chromatid exchanges (SCEs) or chromosomal aberrations. nih.gov

However, in vivo studies yielded different results. While no induction of chromosomal aberrations was seen in the bone marrow cells of mice following intraperitoneal injection of TCPA, a detectable increase in sister chromatid exchanges was observed in these cells 23 hours after injection. nih.gov

| Study Type | Test System | Endpoint | Result |

|---|---|---|---|

| In Vitro | Chinese Hamster Ovary (CHO) cells | Sister Chromatid Exchanges | Negative nih.gov |

| In Vitro | Chinese Hamster Ovary (CHO) cells | Chromosomal Aberrations | Negative nih.gov |

| In Vivo | Mouse Bone Marrow cells | Sister Chromatid Exchanges | Positive nih.gov |

| In Vivo | Mouse Bone Marrow cells | Chromosomal Aberrations | Negative nih.gov |

Reproductive System Parameters

As part of a 13-week toxicology study in rats and mice, specific reproductive system parameters were evaluated to assess the potential adverse effects of Tetrachlorophthalic Anhydride (TCPA). nih.gov These evaluations included sperm morphology analysis in males and vaginal cytology examinations in females. The results from both rat and mouse models indicated that exposure to TCPA did not cause any adverse changes to these reproductive endpoints. nih.gov

| Species | Parameter Evaluated | Result |

|---|---|---|

| Rat | Sperm Morphology & Vaginal Cytology | No adverse changes nih.gov |

| Mouse | Sperm Morphology & Vaginal Cytology | No adverse changes nih.gov |

Occupational Exposure and Health Risk Assessment

Occupational exposure to Tetrachlorophthalic Anhydride (TCPA), a precursor to the acid, is a significant health concern, particularly regarding respiratory and skin sensitization. ilo.orglobachemie.com

Exposure Routes and Levels

The primary route of occupational exposure to TCPA is through the inhalation of its dust or aerosol. ilo.orginchem.org Dermal absorption has also been reported as a possible route of entry. inchem.org A harmful concentration of airborne particles can be reached quickly when the powder is dispersed in the air. ilo.org Studies of occupationally exposed workers have shown that measurable levels of plasma protein and albumin adducts correlate with exposure. inchem.org